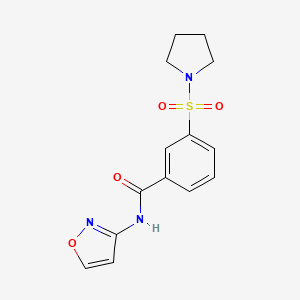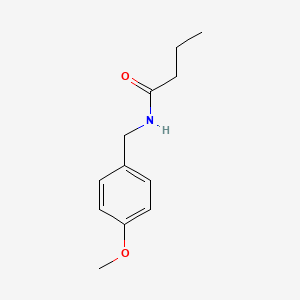
3-(4-bromophenyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 3-(4-bromophenyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole is not well understood. However, based on the available literature, it is believed that this compound exerts its biological activities through various pathways. For instance, it has been suggested that the antibacterial activity of this compound is due to its ability to disrupt the bacterial cell membrane. Similarly, the antitumor activity is believed to be mediated through the inhibition of DNA synthesis.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. For instance, it has been found to possess potent antioxidant activity, which is attributed to its ability to scavenge free radicals. Additionally, this compound has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 3-(4-bromophenyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. This compound has been shown to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities, making it a potential candidate for various applications. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 3-(4-bromophenyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole. One of the areas that require further investigation is its potential application in the treatment of neurodegenerative diseases. This compound has been shown to possess potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, further research is needed to explore the potential application of this compound in drug discovery, particularly in the development of new antibacterial and antifungal agents.
Conclusion:
In conclusion, 3-(4-bromophenyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its diverse biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory activities. Further research is needed to explore its potential application in drug discovery and the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of 3-(4-bromophenyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole can be achieved through various methods. One of the commonly used methods involves the reaction of 4-bromoaniline and 4-chlorobenzyl chloride with cyanogen bromide in the presence of sodium hydroxide. The resulting intermediate is then subjected to cyclization with the help of acetic anhydride and sodium acetate to yield the final product.
Scientific Research Applications
3-(4-bromophenyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. One of the significant areas of research is its application in drug discovery. This compound has been found to exhibit promising antibacterial, antifungal, and antitumor activities. It has also been shown to possess potent inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases.
properties
IUPAC Name |
3-(4-bromophenyl)-5-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-12-5-3-11(4-6-12)15-18-14(20-19-15)9-10-1-7-13(17)8-2-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZFIDQDCMAKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NO2)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694099.png)
![N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5694106.png)
![3-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5694112.png)


![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5694140.png)

![1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5694157.png)
![N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide](/img/structure/B5694160.png)




![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5694178.png)